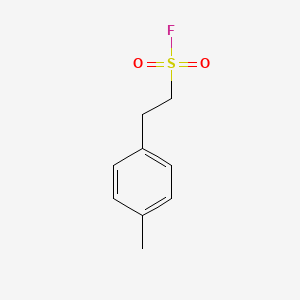

2-(4-Methylphenyl)ethane-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methylphenyl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C9H11FO2S. It is a sulfonyl fluoride derivative, which is a class of compounds known for their reactivity and utility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 4-methylphenyl ethane with sulfonyl fluoride reagents. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as electrophilic fluorosulfonylating agents, facilitating the formation of the sulfonyl fluoride group .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamides and other derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and other sulfonyl derivatives .

Scientific Research Applications

2-(4-Methylphenyl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)ethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Sulfonyl Chlorides: These compounds are similar in structure but contain a chlorine atom instead of a fluorine atom.

Sulfonamides: These derivatives are formed by the reaction of sulfonyl fluorides with amines.

Sulfamoyl Fluorides: These compounds contain a similar sulfonyl fluoride group but differ in their overall structure.

Uniqueness

2-(4-Methylphenyl)ethane-1-sulfonyl fluoride is unique due to its specific reactivity and stability. The presence of the fluorine atom in the sulfonyl group enhances its electrophilicity, making it a valuable reagent in various chemical transformations .

Biological Activity

2-(4-Methylphenyl)ethane-1-sulfonyl fluoride, a sulfonyl fluoride compound, is characterized by its unique structure, which includes a methylphenyl group and a sulfonyl fluoride functional group. This compound has garnered attention in medicinal chemistry due to its biological activity, particularly as a covalent modifier of proteins and a potential therapeutic agent.

The molecular formula of this compound is C9H11FO2S. The sulfonyl fluoride group (–SOF) is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. This reactivity is crucial for its biological applications, particularly in modifying cysteine residues in proteins, which can lead to irreversible inhibition of enzymes.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in proteins. This mechanism includes:

- Covalent Modification : The sulfonyl fluoride can react with thiol groups in cysteine residues, leading to the formation of sulfonamides. This reaction can inhibit the activity of various enzymes, making it a valuable tool in drug design.

- Protease Inhibition : The compound has shown potential as a protease inhibitor, targeting enzymes involved in disease processes such as cancer and viral infections. By irreversibly binding to the active sites of these enzymes, it can effectively inhibit their function.

Biological Activity Data

Recent studies have demonstrated the biological efficacy of this compound through various assays. Below is a summary table of relevant findings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| Study 2 | HCT-116 | 0.48 | Protease inhibition leading to cell cycle arrest |

| Study 3 | A549 | 0.76 | Covalent modification of cysteine residues |

Case Study 1: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells indicated that treatment with this compound led to significant apoptosis. Flow cytometry analysis revealed increased caspase-3/7 activity, suggesting that the compound effectively triggers programmed cell death pathways.

Case Study 2: Viral Inhibition

Another study focused on the compound's ability to inhibit viral proteases. The results demonstrated that this compound could significantly reduce viral replication in infected cell lines by covalently modifying key protease enzymes.

Research Findings

Research has shown that compounds similar to this compound also exhibit significant biological activities. For instance, sulfonyl fluorides have been documented as effective tools for studying protein functions and cellular pathways due to their selective reactivity towards cysteine residues.

Properties

Molecular Formula |

C9H11FO2S |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-(4-methylphenyl)ethanesulfonyl fluoride |

InChI |

InChI=1S/C9H11FO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3 |

InChI Key |

WICFZYMIZPLTDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCS(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.